molecular formula C8H17N3O B1269656 3-(Piperidin-1-yl)propanehydrazide CAS No. 29800-31-5

3-(Piperidin-1-yl)propanehydrazide

Cat. No. B1269656
CAS RN: 29800-31-5
M. Wt: 171.24 g/mol
InChI Key: AWVBNMXEAMVLLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs and derivatives related to piperidine, such as 3-((hetera)cyclobutyl)azetidines, demonstrates the utility of piperidine and its analogs as building blocks for drug discovery. The synthesis process often involves cyclization of specific intermediates and can provide insights into the synthesis of 3-(Piperidin-1-yl)propanehydrazide and similar compounds (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including this compound, can be analyzed through various spectroscopic techniques. Studies often employ X-ray diffraction and NMR to determine the geometry and conformational flexibility of these molecules, providing a foundation for understanding their chemical behavior and reactivity (Taşal et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, forming different structures such as thiazoles, thiadiazoles, and triazoles, which underline their versatility in chemical synthesis and potential applications in medicinal chemistry (Abdel‐Aziz et al., 2009).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. For instance, the crystalline structure of these compounds can influence their reactivity and interaction with biological targets, which is essential for drug design and discovery (Fun et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the chemical behavior of piperidine derivatives. These properties are fundamental for understanding their mechanism of action in biological systems and for the development of new chemical entities with desired pharmacological profiles (Khooa & Hazellb, 2005).

Scientific Research Applications

  • Synthesis and Anti-arrhythmic Activity : Compounds structurally related to "3-(Piperidin-1-yl)propanehydrazide" have been synthesized and shown to exhibit significant anti-arrhythmic activity. This includes various derivatives like 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives (Abdel‐Aziz et al., 2009).

  • Antidepressant-Like Profile : Novel derivatives of 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane, related to "this compound", were synthesized and evaluated for their antidepressant-like effects. These compounds showed a clear antidepressant-like effect, as observed through behavioral changes in mice (Köksal & Bilge, 2007).

  • Antimicrobial Activity : Research on benzofuran-based derivatives, including compounds like 1-(piperidin-1-yl)-N2-arylamidrazones, has demonstrated their potent antimicrobial activity against various human fungal pathogens and gram-positive bacteria (Abdel‐Aziz & Mekawey, 2009).

  • Synthesis and Molecular Structure Studies : Studies focused on the synthesis and structural analysis of compounds like 3-((hetera)cyclobutyl)azetidines, analogs of piperidine, provide insights into their potential utility as building blocks in pharmaceutical development (Feskov et al., 2019).

  • Antibacterial Activity : N-substituted derivatives of certain piperidine-related compounds have been synthesized and shown to exhibit moderate to strong antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Synthetic Methodologies : Research on the synthesis of compounds like 3-(pyrrolidin-1-yl)piperidine provides valuable methodologies for producing such compounds in large quantities, which is crucial for their application in medicinal chemistry (Smaliy et al., 2011).

Safety and Hazards

While the specific safety data sheet for 3-(Piperidin-1-yl)propanehydrazide was not found, piperidine, a related compound, is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

3-(Piperidin-1-yl)propanehydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where it inhibits tubulin polymerization, leading to antiproliferative activity . This interaction is crucial in the context of cancer research, as inhibiting tubulin polymerization can prevent the proliferation of cancer cells. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin leads to the inhibition of cell division, which is a critical process in cancer cell proliferation . Furthermore, this compound has been observed to modulate gene expression, leading to changes in the production of proteins that are essential for cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules, which are essential for cell division . This binding interaction is a form of enzyme inhibition, as it prevents tubulin from performing its normal function. Additionally, this compound can influence gene expression by interacting with transcription factors and other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of cancer cell proliferation. These effects are observed both in vitro and in vivo, with the compound maintaining its antiproliferative activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects can be observed, including damage to normal cells and tissues. These threshold effects are critical for determining the safe and effective dosage of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the right place and time within the cell, enhancing its therapeutic potential .

properties

IUPAC Name

3-piperidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-10-8(12)4-7-11-5-2-1-3-6-11/h1-7,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVBNMXEAMVLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354570
Record name 3-(piperidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

29800-31-5
Record name 3-(piperidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.